Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position, which often enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzoyl fluoride.
Cyclization: This intermediate undergoes cyclization with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline core.
Esterification: The resulting product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction time. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to adhere to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 6-fluoro-4-hydroxy-1,4-dihydroquinoline-3-carboxylate.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its role in developing new antibiotics and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The fluorine atom enhances binding affinity to these enzymes, thereby increasing its antibacterial potency. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substitution patterns.
Norfloxacin: A fluoroquinolone with a similar core structure but different functional groups.
Levofloxacin: A more advanced fluoroquinolone with enhanced activity and a broader spectrum.
Uniqueness
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and pharmacokinetic properties. The presence of the methyl ester group can influence its solubility and bioavailability compared to other quinolones.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.
Biological Activity
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone family, known for its significant biological activities, particularly in antibacterial and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, research findings, and potential applications.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₈FNO₃ |
Molecular Weight | 221.18 g/mol |
IUPAC Name | methyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI Key | HZVMEYJHLRUTKO-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F |
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. The presence of a fluorine atom at the 6th position enhances the compound's binding affinity to these enzymes, leading to increased antibacterial potency and efficacy against various bacterial strains .
In Vitro Studies
Research has demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) for various bacterial strains have been evaluated using standard methods such as the agar streak dilution method. The results indicate potent activity against:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.0 |
Escherichia coli | 2.4 |
Klebsiella pneumoniae | 25 |
Bacillus cereus | 3.1 |
Candida albicans | >100 |
In vivo studies have also confirmed its effectiveness, with an effective dose (ED50) against E. coli ranging from 50 to 160 mg/kg in mouse models .
Case Studies
A specific study highlighted the synthesis and evaluation of various derivatives of this compound, which demonstrated enhanced antibacterial properties compared to earlier quinolone derivatives. The study involved testing these compounds against multiple bacterial strains, confirming their potential as new antibiotic agents .
Comparison with Other Quinolones
This compound can be compared with other fluoroquinolones like Ciprofloxacin and Levofloxacin:
Compound | Mechanism of Action | Potency |
---|---|---|
Methyl 6-fluoro-4-oxo... | Inhibition of DNA gyrase and topoisomerase IV | High |
Ciprofloxacin | Similar mechanism but broader spectrum | Moderate |
Levofloxacin | Enhanced activity and broader spectrum | High |
Properties
Molecular Formula |
C11H8FNO3 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
methyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)8-5-13-9-3-2-6(12)4-7(9)10(8)14/h2-5H,1H3,(H,13,14) |
InChI Key |
HZVMEYJHLRUTKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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